(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a quinoline core substituted with a chloro and hydroxy group, and a piperazine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core is synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Chlorination and Hydroxylation: The quinoline core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride, followed by hydroxylation using sodium hydroxide or other bases.
Piperazine and Pyridine Attachment: The piperazine ring is introduced through nucleophilic substitution reactions, and the pyridine moiety is attached via alkylation reactions using reagents like pyridine-2-ethyl bromide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of a hydroxyquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Pharmacology: Studying its pharmacokinetics and pharmacodynamics.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to elicit specific cellular responses.
Affecting Signal Transduction: Influencing signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A quinoline derivative used as an antimalarial drug.
Hydroxychloroquine: Similar to chloroquine but with a hydroxy group, used for treating autoimmune diseases.
Piperazine Derivatives: Compounds with a piperazine ring, used in various therapeutic applications.
Uniqueness
(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C21H21ClN4O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
8-chloro-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H21ClN4O2/c22-18-6-3-5-16-19(18)24-14-17(20(16)27)21(28)26-12-10-25(11-13-26)9-7-15-4-1-2-8-23-15/h1-6,8,14H,7,9-13H2,(H,24,27) |
InChI Key |
RELAQIXOBBVFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl |
Origin of Product |
United States |
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